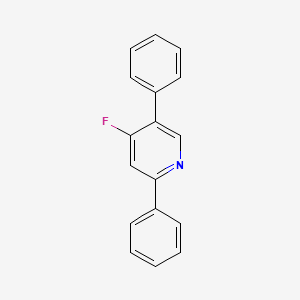
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H16OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol can be synthesized through the reaction of 2-ethyl-1,3-dithiane with ethylene oxide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by nucleophilic attack on the ethylene oxide .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1,3-Dithiane: A parent compound with similar reactivity but lacking the ethyl and hydroxyl substituents.
2-Trimethylsilyl-1,3-dithiane: A derivative with a trimethylsilyl group, offering different reactivity and protection properties.
2-Ethyl-1,3-dithiane: Similar to 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol but without the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both the dithiane ring and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Propiedades
Fórmula molecular |
C8H16OS2 |
|---|---|
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
1-(2-ethyl-1,3-dithian-2-yl)ethanol |
InChI |
InChI=1S/C8H16OS2/c1-3-8(7(2)9)10-5-4-6-11-8/h7,9H,3-6H2,1-2H3 |
Clave InChI |
XEODTIGANXJTKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(SCCCS1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


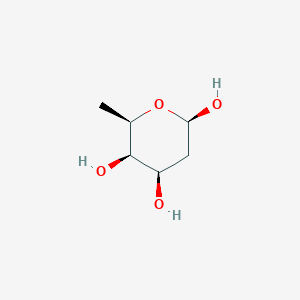
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
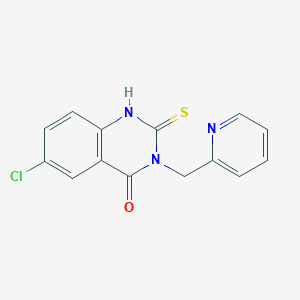
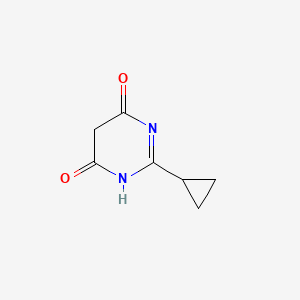

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
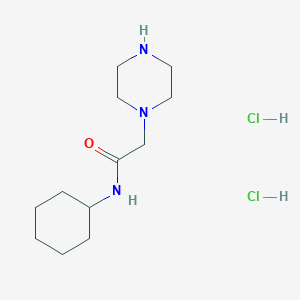
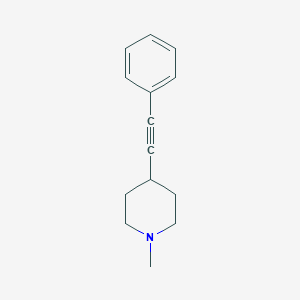
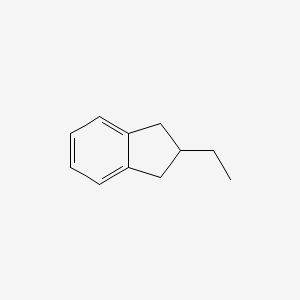
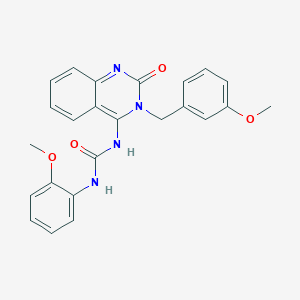
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
